molecular formula C17H14FN3O2 B2384555 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1105217-02-4

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Katalognummer: B2384555
CAS-Nummer: 1105217-02-4
Molekulargewicht: 311.316
InChI-Schlüssel: YLNJEHOAXOUESA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide ( 1105217-02-4) is a high-purity isoxazole derivative supplied for biochemical research. This compound is of significant interest in investigative biology primarily for its potential role as a Wnt/β-catenin signaling pathway agonist. The Wnt/β-catenin pathway is a crucial cellular communication system that regulates fundamental processes including cell proliferation, polarity, and fate determination . Agonists of this pathway, such as this isoxazole derivative, are valuable research tools for studying bone diseases (like osteoporosis), neurodegenerative disorders (such as Alzheimer's disease), and metabolic conditions . Furthermore, structural analogues based on the 2-isoxazol-3-yl-acetamide scaffold have been identified as potent heat shock protein 90 (HSP90) inhibitors, demonstrating significant anti-HIV activity in research settings . This suggests potential application for this compound in virological research, particularly in studying host-factor targeting as a novel antiviral strategy. The mechanism involves the inhibition of the molecular chaperone HSP90, which attenuates viral replication, opening new horizons for therapeutic candidate development . With a molecular formula of C17H14FN3O2 and a molecular weight of 311.31 g/mol , this product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-12-9-15(23-21-12)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJEHOAXOUESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a member of the isoxazole family, which has gained attention for its potential biological activities, particularly as inhibitors in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H16FN2O2C_{16}H_{16}FN_{2}O_{2}. The structure features an isoxazole ring substituted with a 2-fluorophenyl group and an N-(4-methylpyridin-2-yl)acetamide moiety, which contributes to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical pathway in cellular stress responses and inflammation. The inhibition of this pathway can lead to reduced inflammatory responses and potential therapeutic effects in conditions like arthritis and cancer .

Anticancer Properties

Studies have demonstrated that isoxazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound has promising anticancer activity, particularly against breast cancer cells .

Anti-inflammatory Activity

The compound's role as a p38 MAPK inhibitor suggests potential applications in anti-inflammatory therapies. Inhibition of this pathway can mitigate cytokine production and reduce inflammation, which is beneficial in treating chronic inflammatory diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Isoxazole Ring : The starting materials include 2-fluorophenyl derivatives reacted with appropriate reagents to form the isoxazole structure.
  • Pyridine Substitution : The introduction of the N-(4-methylpyridin-2-yl) group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Inflammatory Response : In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro assays showed that treatment with the compound led to apoptosis in MCF7 cells, with mechanisms involving caspase activation and PARP cleavage being observed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogous Isoxazole- and Acetamide-Containing Derivatives

Evidence from Jurnal Kimia Sains dan Aplikasi (2020) highlights structurally related compounds with variations in substituents and their associated bioactivities (Table 1):

Compound Name Substituent on Indolinone Acetamide-Linked Group Activity Value Reference ID
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-fluoro Pyridin-4-yl 5.797
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-amino Quinolin-6-yl 5.58
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-methyl Quinolin-6-yl 5.408
Target Compound 2-fluorophenyl (isoxazole) 4-methylpyridin-2-yl Not Reported

Key Observations :

  • Substituent Effects: The fluorophenyl group in the target compound may confer enhanced metabolic stability and binding affinity compared to amino or methyl substituents in analogs, as fluorine’s electronegativity influences electronic distribution and lipophilicity .
  • Bioactivity Trends: Activity values (likely IC₅₀ or similar metrics) decrease with bulkier substituents (e.g., quinolin-6-yl vs. pyridin-4-yl), suggesting steric hindrance impacts efficacy.
Pyridazinone-Based FPR2 Agonists

International Journal of Molecular Sciences (2013) describes pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, which activate formyl peptide receptor 2 (FPR2) in human neutrophils .

Structural and Functional Implications

  • Isoxazole vs. Pyridazinone: The isoxazole’s lower polarity and rigidity compared to pyridazinone may enhance membrane permeability but reduce interactions with polar binding pockets .
  • Fluorophenyl vs. Chlorophenoxy: The 2-fluorophenyl group’s smaller size and stronger electronegativity vs. chlorophenoxy groups (e.g., in compound 533) could optimize target engagement in hydrophobic environments .
  • 4-Methylpyridin-2-yl vs. Quinolin-6-yl: The pyridine ring’s simplicity compared to quinoline may reduce off-target interactions, as seen in the higher activity of pyridin-4-yl analogs in .

Vorbereitungsmethoden

Formation of 2-Fluorophenyl Nitrile Oxide

The synthesis begins with the preparation of 2-fluorophenyl nitrile oxide, a critical dipole for cycloaddition. 2-Fluorobenzaldehyde is converted to its oxime via reaction with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 60°C for 4 hours. The oxime is subsequently oxidized using chloramine-T in dichloromethane (DCM) at 0–5°C, yielding the nitrile oxide.

Reaction Conditions :

  • Oxime Formation : 60°C, 4 hours, ethanol/water.
  • Oxidation : 0–5°C, chloramine-T, DCM.

1,3-Dipolar Cycloaddition for Isoxazole Core

The nitrile oxide undergoes 1,3-dipolar cycloaddition with propyne (HC≡C-CH$$_3$$) in DCM at room temperature, forming 3-methyl-5-(2-fluorophenyl)isoxazole. This reaction proceeds regioselectively, with the methyl group at position 3 and the 2-fluorophenyl group at position 5.

Key Data :

  • Yield : 78–85%.
  • Characterization : $$^1$$H NMR (CDCl$$3$$): δ 7.45–7.50 (m, 2H, Ar-H), 7.20–7.25 (m, 1H, Ar-H), 6.85 (s, 1H, isoxazole-H), 2.45 (s, 3H, CH$$3$$).

Bromination of Methyl Group

The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux. This yields 3-(bromomethyl)-5-(2-fluorophenyl)isoxazole.

Optimization :

  • NBS/AIBN Ratio : 1.2:0.1 equivalents.
  • Temperature : 80°C, 6 hours.
  • Yield : 70%.

Cyanide Substitution and Hydrolysis

The bromomethyl intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C, forming 3-(cyanomethyl)-5-(2-fluorophenyl)isoxazole. Hydrolysis with 6M HCl under reflux converts the nitrile to 3-(carboxymethyl)-5-(2-fluorophenyl)isoxazole .

Critical Parameters :

  • Hydrolysis Time : 8 hours.
  • Yield (Carboxylic Acid) : 82%.

Amide Bond Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) in refluxing DCM. Subsequent reaction with 4-methylpyridin-2-amine in tetrahydrofuran (THF) and triethylamine (Et$$3$$N) yields the target acetamide.

Coupling Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine).
  • Base : Et$$_3$$N (2 equivalents).
  • Yield : 75%.

Alternative Synthetic Approaches

Direct Cycloaddition with Functionalized Alkyne

An alternative route employs ethyl propiolate (HC≡C-COOEt) as the dipolarophile. Cycloaddition with 2-fluorophenyl nitrile oxide forms ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and coupled with the amine. However, this method lacks the CH$$_2$$ spacer, making it unsuitable for the target compound.

Reductive Amination Strategy

A proposed pathway involves condensing 3-(ketomethyl)-5-(2-fluorophenyl)isoxazole with 4-methylpyridin-2-amine under reductive conditions (NaBH$$_4$$, MeOH). While theoretically viable, this method risks over-reduction of the isoxazole ring.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR (KBr) : 3325 cm$$^{-1}$$ (N-H stretch), 2968 cm$$^{-1}$$ (C-H stretch), 1637 cm$$^{-1}$$ (C=O).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 8.25 (s, 1H, pyridine-H), 7.50–7.60 (m, 2H, Ar-H), 7.10–7.20 (m, 1H, Ar-H), 6.95 (s, 1H, isoxazole-H), 3.85 (s, 2H, CH$$2$$), 2.40 (s, 3H, CH$$_3$$).
  • $$^{13}$$C NMR : δ 169.8 (C=O), 162.5 (C-F), 155.2 (isoxazole-C), 150.1 (pyridine-C).

Purity and Yield Optimization

Table 1: Reaction Yields Across Key Steps

Step Reagents/Conditions Yield (%)
Cycloaddition Propyne, DCM, RT 85
Bromination NBS, AIBN, CCl$$_4$$, 80°C 70
Cyanide Substitution KCN, DMF, 60°C 75
Hydrolysis 6M HCl, Reflux 82
Amide Coupling SOCl$$2$$, Et$$3$$N, THF 75

Mechanistic Insights

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes follows the Houk-Bremer model , where electron-deficient dipolarophiles favor ortho regiochemistry. Propene’s electron-rich nature directs the methyl group to position 3.

Bromination Kinetics

Bromination of the methyl group proceeds via a radical chain mechanism . AIBN initiates radical formation, while NBS ensures controlled bromine release, minimizing ring halogenation.

Industrial and Pharmacological Relevance

Scalability Challenges

  • Cycloaddition : Requires strict temperature control to prevent nitrile oxide decomposition.
  • Cyanide Handling : Safety protocols for KCN usage are critical.

Biological Activity

Similar isoxazole derivatives exhibit antifungal and kinase inhibitory activity . The 4-methylpyridine moiety enhances blood-brain barrier penetration, suggesting CNS applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving:

  • Step 1 : Substitution reactions under alkaline conditions for introducing heterocyclic moieties (e.g., isoxazole rings) .
  • Step 2 : Reduction of nitro intermediates using iron powder or catalytic hydrogenation .
  • Step 3 : Condensation with acetamide derivatives using coupling agents like EDCI or DCC .
  • Key considerations include solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–80°C) to optimize yield and purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 352.12) .
  • X-ray Crystallography : Resolve crystallographic data to confirm bond lengths/angles in the isoxazole-pyridine core .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro binding assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or SPR .
  • Enzyme inhibition studies : Measure IC₅₀ values in enzymatic assays (e.g., COX-2 for anti-inflammatory activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., ATP levels in viability tests) .
  • Purity validation : Re-test batches with ≥98% purity (HPLC-verified) to exclude impurities as confounding factors .
  • Meta-analysis : Compare EC₅₀ ranges across studies to identify outliers linked to experimental variables (e.g., serum concentration in cell media) .

Q. What strategies optimize the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) via regioselective substitution while preserving the isoxazole core .
  • Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., pyridine N-oxidation) .
  • Permeability testing : Use Caco-2 monolayers to assess intestinal absorption and P-glycoprotein efflux .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer :

  • Core modifications : Replace the 2-fluorophenyl group with 3-chloro or 4-methoxy analogs to evaluate electronic effects on target binding .
  • Linker optimization : Test methylene vs. ethylene spacers between the isoxazole and acetamide groups for conformational flexibility .
  • Bioisosteric replacement : Substitute the pyridine ring with thiazole or pyrimidine to assess heterocycle-specific interactions .

Q. What computational approaches predict target engagement and off-target risks?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., docking scores ≤ -9.0 kcal/mol indicate strong binding) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the isoxazole ring) using Schrödinger Phase .
  • Machine learning : Train models on ChEMBL data to predict off-target effects (e.g., hERG channel inhibition) .

Q. How can stability issues in aqueous solutions be addressed during formulation?

  • Methodological Answer :

  • pH stability profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10 to identify hydrolysis-prone sites (e.g., acetamide cleavage at pH < 3) .
  • Lyophilization : Stabilize the compound via freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
  • Excipient screening : Test cyclodextrins or lipid nanoparticles to enhance solubility and prevent aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.